molecular formula C9H11N5O2 B1476373 (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2098032-13-2

(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No. B1476373
CAS RN: 2098032-13-2
M. Wt: 221.22 g/mol
InChI Key: ZPJGPFPRHUXUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, also known as AADMI, is an organic compound used in a variety of scientific research applications. It is composed of a nitrogen-containing heterocyclic ring, an azide group, and a methyl group. AADMI is a versatile compound that can be used in a range of lab experiments, and its structure and reactivity make it an interesting molecule to study.

Scientific Research Applications

Antimicrobial and Anticancer Properties

The chemical compound shares structural similarities with various heterocyclic compounds that have been synthesized and studied for their potential antimicrobial and anticancer properties. For example, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone could potentially be explored for similar applications in antimicrobial and anticancer research.

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis, characterization, and evaluation of novel compounds with potential pharmacological properties. A series of new 1,2,4-triazole and triazolidin derivatives, for example, have been synthesized with high yields from reactions involving carboxylic isothiocyanate and phenyl hydrazine. These compounds underwent rigorous spectroscopic characterization and showed potential for further experimental and computational studies (Hamza M. Abosadiya et al., 2018). Such studies exemplify the broader research interest in creating and analyzing novel compounds that could have therapeutic applications, providing a template for the investigation of (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone derivatives.

Pharmacological Evaluation

The exploration of novel chemical compounds extends to their pharmacological evaluation. Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, which were then screened for antibacterial and antifungal activities. This method represents a rapid and efficient approach to the development of pharmacologically active compounds, highlighting the potential for utilizing similar methodologies to evaluate (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone derivatives for their pharmacological benefits (K. Mistry & K. R. Desai, 2006).

Mechanism of Action

While the exact mechanism of action for (3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is not provided, a related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, has been studied for its inhibitory activities against BRD4 . Compound DDT26, a derivative of this compound, exhibited potent inhibitory effect on BRD4 .

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-5-8(6(2)16-12-5)9(15)14-3-7(4-14)11-13-10/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGPFPRHUXUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 5
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Reactant of Route 6
(3-Azidoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.